molecular formula C15H11BrN2S B1596894 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine CAS No. 676348-26-8

4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine

Cat. No.: B1596894
CAS No.: 676348-26-8
M. Wt: 331.2 g/mol
InChI Key: LOWLBQYVCRNFPN-UHFFFAOYSA-N
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Description

4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine is a chemical compound with the molecular formula C15H11BrN2S and a molecular weight of 331.23 g/mol . This compound is characterized by the presence of a thiazole ring attached to a biphenyl structure, which is further substituted with a bromine atom. It is primarily used in scientific research and has shown potential in various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine . The reaction proceeds through the formation of an intermediate, 4-(4-bromophenyl)thiazol-2-amine, which is then further reacted with corresponding aromatic aldehydes to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the biphenyl structure can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine is unique due to its biphenyl structure, which enhances its chemical stability and biological activity compared to other similar compounds. This structural feature allows for more diverse applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-13-7-5-11(6-8-13)10-1-3-12(4-2-10)14-9-19-15(17)18-14/h1-9H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLBQYVCRNFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373586
Record name 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-26-8
Record name 4-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-26-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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